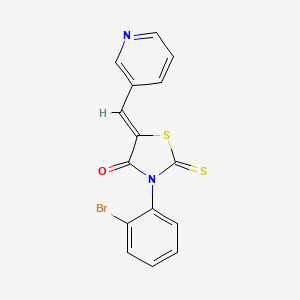

3-(2-Bromophenyl)-5-(3-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(2-溴苯基)-5-(3-吡啶基亚甲基)-2-硫代-1,3-噻唑烷-4-酮是一种含有噻唑烷酮核心的杂环化合物。

准备方法

合成路线和反应条件

3-(2-溴苯基)-5-(3-吡啶基亚甲基)-2-硫代-1,3-噻唑烷-4-酮的合成通常涉及在酸性条件下,2-溴苯甲醛与3-吡啶甲醛和硫代氨基脲的反应。反应通过形成席夫碱中间体进行,然后环化形成噻唑烷酮环。

工业生产方法

虽然该化合物的具体工业生产方法没有得到很好的记录,但一般方法将涉及扩大实验室合成。这将包括优化反应条件,如温度、溶剂和催化剂,以确保高产率和纯度。

化学反应分析

反应类型

3-(2-溴苯基)-5-(3-吡啶基亚甲基)-2-硫代-1,3-噻唑烷-4-酮可以进行各种化学反应,包括:

氧化: 噻唑烷酮环可以被氧化形成亚砜或砜。

还原: 该化合物可以被还原形成相应的噻唑烷衍生物。

取代: 苯环上的溴原子可以被各种亲核试剂取代。

常用试剂和条件

氧化: 常见的氧化剂包括过氧化氢和间氯过氧苯甲酸。

还原: 可以使用硼氢化钠或氢化铝锂等还原剂。

取代: 胺、硫醇或醇盐等亲核试剂可用于取代反应。

主要产物

氧化: 亚砜或砜。

还原: 噻唑烷衍生物。

取代: 各种取代苯基衍生物。

科学研究应用

3-(2-溴苯基)-5-(3-吡啶基亚甲基)-2-硫代-1,3-噻唑烷-4-酮在科学研究中有多种应用:

化学: 用作合成更复杂分子的构建块。

生物学: 对其潜在的生物活性,包括抗菌和抗癌特性进行研究。

医学: 由于其与生物靶标相互作用的能力,被探索为潜在的治疗剂。

工业: 用于开发具有特定性能的新材料。

作用机制

3-(2-溴苯基)-5-(3-吡啶基亚甲基)-2-硫代-1,3-噻唑烷-4-酮的作用机制涉及其与各种分子靶标的相互作用。该化合物可以与酶或受体结合,调节其活性。所涉及的具体途径取决于具体的生物学背景和靶分子。

相似化合物的比较

类似化合物

- 3-(2-氯苯基)-5-(3-吡啶基亚甲基)-2-硫代-1,3-噻唑烷-4-酮

- 3-(2-氟苯基)-5-(3-吡啶基亚甲基)-2-硫代-1,3-噻唑烷-4-酮

独特性

3-(2-溴苯基)-5-(3-吡啶基亚甲基)-2-硫代-1,3-噻唑烷-4-酮的独特性在于溴原子的存在,它可以影响其反应性和生物活性。溴原子可以参与卤素键,从而增强化合物与生物靶标的相互作用。

生物活性

3-(2-Bromophenyl)-5-(3-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative recognized for its potential biological activities. This compound features a thiazolidinone core, which has been associated with various pharmacological properties, including antimicrobial, antifungal, and anticancer effects. Its unique structure allows for significant interactions with biological targets, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C15H12BrN2OS with a molecular weight of approximately 377.28 g/mol. The presence of the bromophenyl and pyridylmethylene groups enhances its chemical reactivity and biological interaction potential.

| Property | Value |

|---|---|

| Molecular Formula | C15H12BrN2OS |

| Molecular Weight | 377.28 g/mol |

| Structure | Thiazolidinone core |

Antimicrobial Activity

Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds structurally related to this compound demonstrate effective inhibition against various bacterial strains, including resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE).

- Minimum Inhibitory Concentration (MIC) : Compounds similar to this thiazolidinone have reported MIC values ranging from 0.5 µg/mL to 7.14 µg/mL against various pathogens .

Antifungal Activity

The compound also shows promising antifungal activity against Candida species. In vitro studies have indicated that thiazolidinones can inhibit biofilm formation in Candida albicans, which is critical for its pathogenicity.

- Biofilm Inhibition : Significant reductions in biofilm formation were observed at concentrations equivalent to their MICs .

Anticancer Properties

Thiazolidinones are being explored for their anticancer potential due to their ability to interfere with cancer cell proliferation pathways. Research has demonstrated that these compounds can inhibit specific signaling pathways involved in tumor growth.

- Mechanism of Action : The thiazolidinone scaffold may interact with enzymes and receptors critical for cancer cell survival, leading to reduced proliferation rates .

Case Studies and Research Findings

Several studies have highlighted the efficacy of thiazolidinone derivatives in various biological assays:

- Study on Biofilm Formation : A recent study tested several thiazolidinones for their ability to inhibit biofilm formation by Pseudomonas aeruginosa. Compounds with specific substituents showed over 50% reduction in biofilm formation at concentrations equal to their MICs .

- Antibacterial Efficacy : Another investigation assessed the antibacterial activity of thiazolidinones against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited potent activity against resistant strains .

属性

分子式 |

C15H9BrN2OS2 |

|---|---|

分子量 |

377.3 g/mol |

IUPAC 名称 |

(5Z)-3-(2-bromophenyl)-5-(pyridin-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C15H9BrN2OS2/c16-11-5-1-2-6-12(11)18-14(19)13(21-15(18)20)8-10-4-3-7-17-9-10/h1-9H/b13-8- |

InChI 键 |

VYNNIFMTEAJZLR-JYRVWZFOSA-N |

手性 SMILES |

C1=CC=C(C(=C1)N2C(=O)/C(=C/C3=CN=CC=C3)/SC2=S)Br |

规范 SMILES |

C1=CC=C(C(=C1)N2C(=O)C(=CC3=CN=CC=C3)SC2=S)Br |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。